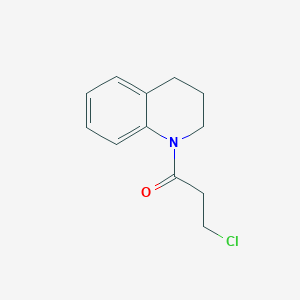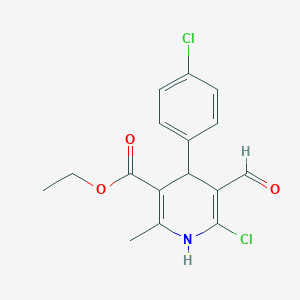![molecular formula C8H6ClNS B1309175 4-Chloro-2-methylbenzo[d]thiazole CAS No. 4146-23-0](/img/structure/B1309175.png)
4-Chloro-2-methylbenzo[d]thiazole
描述
4-Chloro-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a chlorine atom at the fourth position and a methyl group at the second position on the benzothiazole ring makes this compound unique. It is used in various chemical and pharmaceutical applications due to its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-methylbenzo[d]thiazole can be synthesized through several methods. One common synthetic route involves the cyclization of 2-chloroaniline with carbon disulfide and sulfur monochloride. The reaction typically proceeds under reflux conditions in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting intermediate is then treated with methyl iodide to introduce the methyl group at the second position.
Another method involves the reaction of 2-methylbenzothiazole with chlorine gas under controlled conditions to introduce the chlorine atom at the fourth position. This reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and an appropriate solvent.
Oxidation Reactions: The methyl group at the second position can be oxidized to form a carboxylic acid or an aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced functional groups. For example, the nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium hydroxide, amines, thiols, alkoxides, dichloromethane, chloroform.
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol, methanol.
Major Products
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, reduced benzothiazole derivatives.
科学研究应用
4-Chloro-2-methylbenzo[d]thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities. It is used in the development of new antibiotics and antiviral agents.
Medicine: this compound derivatives are investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents. They are also studied for their ability to inhibit specific enzymes and receptors involved in various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 4-chloro-2-methylbenzo[d]thiazole depends on its specific application. In biological systems, it often interacts with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters in the brain. This mechanism is relevant for its potential use in treating neurodegenerative disorders.
In antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential metabolic pathways of microorganisms, leading to their death. The exact molecular targets and pathways involved can vary depending on the specific derivative and application.
相似化合物的比较
4-Chloro-2-methylbenzo[d]thiazole can be compared with other benzothiazole derivatives such as:
2-Methylbenzothiazole: Lacks the chlorine atom at the fourth position, resulting in different chemical reactivity and biological activity.
4-Chlorobenzothiazole: Lacks the methyl group at the second position, affecting its chemical properties and applications.
2-Aminobenzothiazole:
The presence of both the chlorine atom and the methyl group in this compound makes it unique, providing a distinct set of chemical and biological properties that can be exploited for various applications.
属性
IUPAC Name |
4-chloro-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVODSIBUYCZFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396114 | |
| Record name | 4-Chloro-2-methylbenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4146-23-0 | |
| Record name | 4-Chloro-2-methylbenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)



![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)





